molecular formula C19H18BrN3O4 B11395321 2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No.: B11395321
M. Wt: 432.3 g/mol
InChI Key: IEOGKMGQOYOPDX-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a synthetic organic compound that features a bromophenoxy group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Bromophenoxy Group: The bromophenoxy group is attached through an etherification reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols or amines, depending on the specific reaction conditions.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry

In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the bromophenoxy group are likely critical for these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
  • 2-(4-fluorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
  • 2-(4-iodophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, can influence the compound’s electronic properties and its interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18BrN3O4

Molecular Weight

432.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide

InChI

InChI=1S/C19H18BrN3O4/c1-12(26-16-9-5-14(20)6-10-16)19(24)21-11-17-22-18(23-27-17)13-3-7-15(25-2)8-4-13/h3-10,12H,11H2,1-2H3,(H,21,24)

InChI Key

IEOGKMGQOYOPDX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Br

Origin of Product

United States

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